PDE4 vs. PDE3 Selectivity: Filaminast Demonstrates 36-Fold Preferential Inhibition
Filaminast exhibits preferential inhibition of PDE4 over PDE3, with a 36-fold difference in potency. In the same experimental system using canine trachealis enzyme preparations, Filaminast inhibited PDE-IV with an IC50 of 0.42 μM (4.2 × 10⁻⁷ M), whereas its IC50 against PDE-III was 15 μM (1.5 × 10⁻⁵ M) [1]. This degree of PDE4 selectivity distinguishes Filaminast from non-selective PDE inhibitors such as theophylline, but direct comparative PDE3/PDE4 selectivity data against rolipram, cilomilast, or roflumilast under identical assay conditions were not identified in the available literature.
| Evidence Dimension | PDE4 vs. PDE3 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | PDE-IV IC50 = 0.42 μM (420 nM); PDE-III IC50 = 15 μM |
| Comparator Or Baseline | Intra-compound comparison (PDE4 vs. PDE3 in same assay system) |
| Quantified Difference | 36-fold greater potency for PDE4 vs. PDE3 |
| Conditions | Canine trachealis enzyme preparation; PDE-IV and PDE-III activity measured in the same study |
Why This Matters
This 36-fold selectivity confirms Filaminast as a preferential PDE4 inhibitor rather than a pan-PDE agent, which is critical for researchers designing experiments to isolate PDE4-mediated effects without confounding PDE3 inhibition.
- [1] Heaslip RJ, Lombardo LJ, Golankiewicz JM, Ilsemann BA, Evans DY, Sickels BD, Mudrick JK, Bagli J, Weichman BM. Phosphodiesterase-IV inhibition, respiratory muscle relaxation and bronchodilation by WAY-PDA-641. J Pharmacol Exp Ther. 1994 Feb;268(2):888-96. PMID: 8114003. View Source
